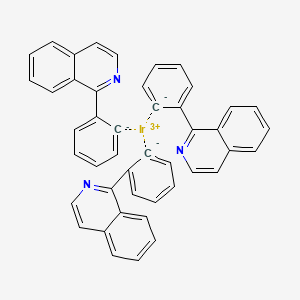

Tris(1-Phenylisoquinolin-C2,N)iridium(III)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

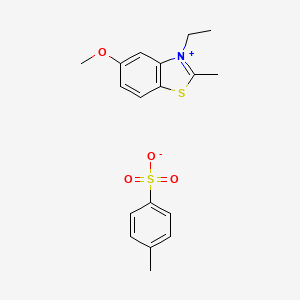

Tris[1-phenylisoquinoline-C2,N]iridium(III) is a useful research compound. Its molecular formula is C45H30IrN3 and its molecular weight is 805.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tris[1-phenylisoquinoline-C2,N]iridium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris[1-phenylisoquinoline-C2,N]iridium(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Leuchtdioden (OLEDs)

Tris(1-Phenylisoquinolin-C2,N)iridium(III) ist weit verbreitet im Bereich der organischen Leuchtdioden (OLEDs) . Es dient als ein Tripletemitter , was zur hohen Effizienz und Stabilität von OLED-Bauelementen beiträgt. Das von diesen Bauelementen emittierte Licht ist typischerweise rot .

Photoredoxkatalysatoren

Eine weitere wichtige Anwendung von Tris(1-Phenylisoquinolin-C2,N)iridium(III) ist seine Verwendung als Photoredoxkatalysator . Photoredoxkatalyse beinhaltet die Verwendung von Licht, um einen Metallkomplex anzuregen, so dass er an Elektronentransfers mit anderen Molekülen teilnehmen kann.

Bioimaging-Sonden

Tris(1-Phenylisoquinolin-C2,N)iridium(III) hat potentielle Anwendungen in der Bioimaging . Die lumineszierenden Eigenschaften dieser Verbindung können genutzt werden, um Sonden zu erstellen, die helfen, biologische Strukturen oder Prozesse zu visualisieren.

Photovoltaik

Tris(1-Phenylisoquinolin-C2,N)iridium(III) wird auch in Photovoltaikanwendungen eingesetzt. Seine einzigartigen Eigenschaften können zur Effizienz von Solarzellen beitragen, die Licht in Elektrizität umwandeln.

Thermisch stabiles Hostmaterial

Im Kontext von OLEDs kann Tris(1-Phenylisoquinolin-C2,N)iridium(III) als thermisch stabiles Hostmaterial verwendet werden . Dies trägt zur Langlebigkeit und Leistung des OLED-Bauelements bei.

Sublimiertes Material

Tris(1-Phenylisoquinolin-C2,N)iridium(III) ist oft als sublimiertes Material erhältlich . Dies bedeutet, dass es durch Sublimation gereinigt wurde, ein Verfahren, bei dem eine Substanz ohne Durchlaufen einer flüssigen Phase von einem Feststoff in ein Gas übergeht. Diese hohe Reinheit ist für viele seiner Anwendungen von Vorteil.

Wirkmechanismus

Target of Action

Tris[1-phenylisoquinoline-C2,N]iridium(III), also known as Ir(piq)3, is primarily used as a phosphorescent dopant material . It is a deep red phosphorescent dopant material that has received considerable attention in optoelectronic materials due to their high electron affinities .

Mode of Action

The mode of action of Ir(piq)3 is primarily through its interaction with light. As a phosphorescent dopant material, it absorbs light and then re-emits it, a process known as phosphorescence . This property makes it useful in applications such as organic light-emitting diodes (OLEDs) .

Biochemical Pathways

Instead, its primary role is in the field of optoelectronics, where it contributes to the emission of light in devices such as OLEDs .

Pharmacokinetics

In terms of its physical properties, it is a solid at room temperature .

Result of Action

The primary result of the action of Ir(piq)3 is the emission of deep red light . This makes it valuable in the creation of OLEDs, where it can contribute to the production of high-quality, vibrant displays .

Action Environment

The action of Ir(piq)3 can be influenced by environmental factors. For example, it should be stored under inert gas and away from light and air . Its melting point is 454°C , indicating that it is stable under normal conditions but can be affected by high temperatures.

Eigenschaften

CAS-Nummer |

435293-93-9 |

|---|---|

Molekularformel |

C45H30IrN3 |

Molekulargewicht |

805.0 g/mol |

IUPAC-Name |

iridium(3+);1-phenylisoquinoline |

InChI |

InChI=1S/3C15H10N.Ir/c3*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h3*1-7,9-11H;/q3*-1;+3 |

InChI-Schlüssel |

NDBCGHNTWCYIIU-UHFFFAOYSA-N |

SMILES |

C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |

Kanonische SMILES |

C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ir(piq)3?

A1: While the provided texts don't explicitly state the molecular formula and weight, they identify Ir(piq)3 as Tris[1-phenylisoquinoline-C2,N]iridium(III). Based on this name, we can deduce the following:

Q2: What are the key spectroscopic features of Ir(piq)3?

A2: Ir(piq)3 exhibits strong phosphorescence, primarily attributed to metal-to-ligand charge transfer (3MLCT) transitions. Studies using time-resolved Fourier-transform near-infrared spectroscopy revealed an intense transient absorption band around 7500 cm−1, assigned to the T6 ← T1 transition, involving a transition from the metal center to the 3MLCT state. []

Q3: How does the structure of Ir(piq)3 influence its emission color?

A3: The ligands in Ir(piq)3, specifically the 1-phenylisoquinoline groups, play a crucial role in determining its emission color. These ligands influence the energy gap between the ground and excited states, leading to red phosphorescence. [, , , ] Modifications to the ligand structure, such as introducing electron-donating or withdrawing groups, can fine-tune the emission color. []

Q4: Why is Ir(piq)3 widely used in OLEDs?

A4: Ir(piq)3 is valued in OLEDs due to its high phosphorescence quantum yield, allowing for efficient conversion of electrical energy into light. Its red emission, coupled with its ability to harvest both singlet and triplet excitons, makes it a suitable candidate for red emissive layers in OLEDs. [, , , , ]

Q5: What role does Ir(piq)3 play in white OLEDs (WOLEDs)?

A5: Ir(piq)3 is frequently used as a red dopant in multi-emissive WOLEDs. By carefully adjusting its concentration and combining it with blue and green emitters, Ir(piq)3 contributes to achieving balanced white light emission. [, , , ]

Q6: What strategies can enhance the performance of Ir(piq)3-based OLEDs?

A6: Several approaches can be employed to improve Ir(piq)3-based OLED performance:

- Host material selection: Utilizing host materials with compatible energy levels and good charge transport properties can enhance energy transfer to Ir(piq)3 and improve device efficiency. [, , , ]

- Device architecture optimization: Employing multilayered structures with dedicated charge transport and blocking layers can optimize charge injection and recombination, leading to higher efficiency and luminance. [, , , , ]

- Spacer layers: Introducing spacer layers between emissive layers can influence energy transfer and exciton diffusion, allowing for fine-tuning of color balance and device efficiency. []

Q7: Are there any challenges associated with using Ir(piq)3 in OLEDs?

A7: While Ir(piq)3 is a highly efficient emitter, challenges remain:

- Solubility: Ir(piq)3 exhibits limited solubility in common organic solvents, which can complicate solution-processing techniques for OLED fabrication. Strategies like incorporating long alkyl chains or fluorine substituents on the ligands have been explored to enhance solubility. []

- Operational lifetime: The long-term stability of Ir(piq)3-based OLEDs is crucial for practical applications. Degradation mechanisms, potentially involving interactions between excitons, polarons, and the host material, can limit device lifetime. [, ]

Q8: What is the role of energy transfer in Ir(piq)3-based OLEDs?

A9: Energy transfer plays a critical role in Ir(piq)3-based OLEDs. The host material often absorbs excitation energy and transfers it to the Ir(piq)3 dopant, which then emits light. Efficient energy transfer is crucial for maximizing device efficiency. [, , , ]

Q9: How can time-resolved photoluminescence spectroscopy provide insights into Ir(piq)3-based OLEDs?

A10: Time-resolved photoluminescence spectroscopy is a powerful tool for investigating energy transfer processes in OLEDs. By analyzing the decay dynamics of both the host and dopant emissions, researchers can gain insights into energy transfer efficiencies and identify potential energy loss pathways. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dibenzyl-3-[6-(dibenzylcarbamoylamino)hexyl]urea](/img/structure/B1655786.png)

![[4-cyano-3-(diethylcarbamothioylsulfanyl)-1,2-thiazol-5-yl] N,N-diethylcarbamodithioate](/img/structure/B1655791.png)

![Ethyl 2-[3-[(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1655792.png)

![3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1655796.png)

![N-[2-(acetylamino)-3-phenylacryloyl]alanine](/img/structure/B1655797.png)

![1,5-dimethyl-4-[[5-(4-nitrophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]amino]-2-phenylpyrazol-3-one](/img/structure/B1655799.png)

![3-Chloro-1-azabicyclo[2.2.2]octane](/img/structure/B1655800.png)

![(4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1655801.png)

![3'-(4-Chlorophenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B1655808.png)